

Tiadinil: A Technical Guide to its Chemical Structure, Properties, and Mode of Action

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Compound of Interest

Compound Name: *Tiadilon*

Cat. No.: *B011759*

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Abstract

Tiadinil is a systemic fungicide that operates through a unique mode of action, inducing systemic acquired resistance (SAR) in plants rather than exhibiting direct antimicrobial activity. [1][2] This technical guide provides an in-depth overview of the chemical and physical properties of Tiadinil, its mechanism of action within plant signaling pathways, and detailed experimental protocols for its synthesis, quantification, and bio-efficacy evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical Identity and Properties

Tiadinil, with the IUPAC name N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a synthetic compound belonging to the thiadiazole carboxamide class of chemicals.[3] Its fundamental identifiers and physicochemical properties are summarized in the tables below.

Identification

Identifier	Value
IUPAC Name	N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide[3]
CAS Number	223580-51-6[3][4][5][6]
Molecular Formula	C ₁₁ H ₁₀ ClN ₃ OS[3][4][5][6]
Molecular Weight	267.74 g/mol [3][4]
InChI Key	VJQYLJSMBWXGDV-UHFFFAOYSA-N
Canonical SMILES	CC1=C(C=C(C=C1)NC(=O)C2=C(N=NS2)C)Cl

Physicochemical Properties

Property	Value
Physical State	Beige solid, white to off-white crystalline powder[5][6]
Melting Point	111-113 °C[5]
Solubility in Water	13.2 mg/L (at 20 °C)[5][6]
Solubility in Organic Solvents	Methanol: 124 g/L (at 20°C)[6]
pKa	10.52 ± 0.70 (Predicted)[5]
Vapor Pressure	1.03 x 10 ⁻⁶ Pa[5]
Partition Coefficient (logP)	3.68 (at 25 °C)[5]

Chemical Structure

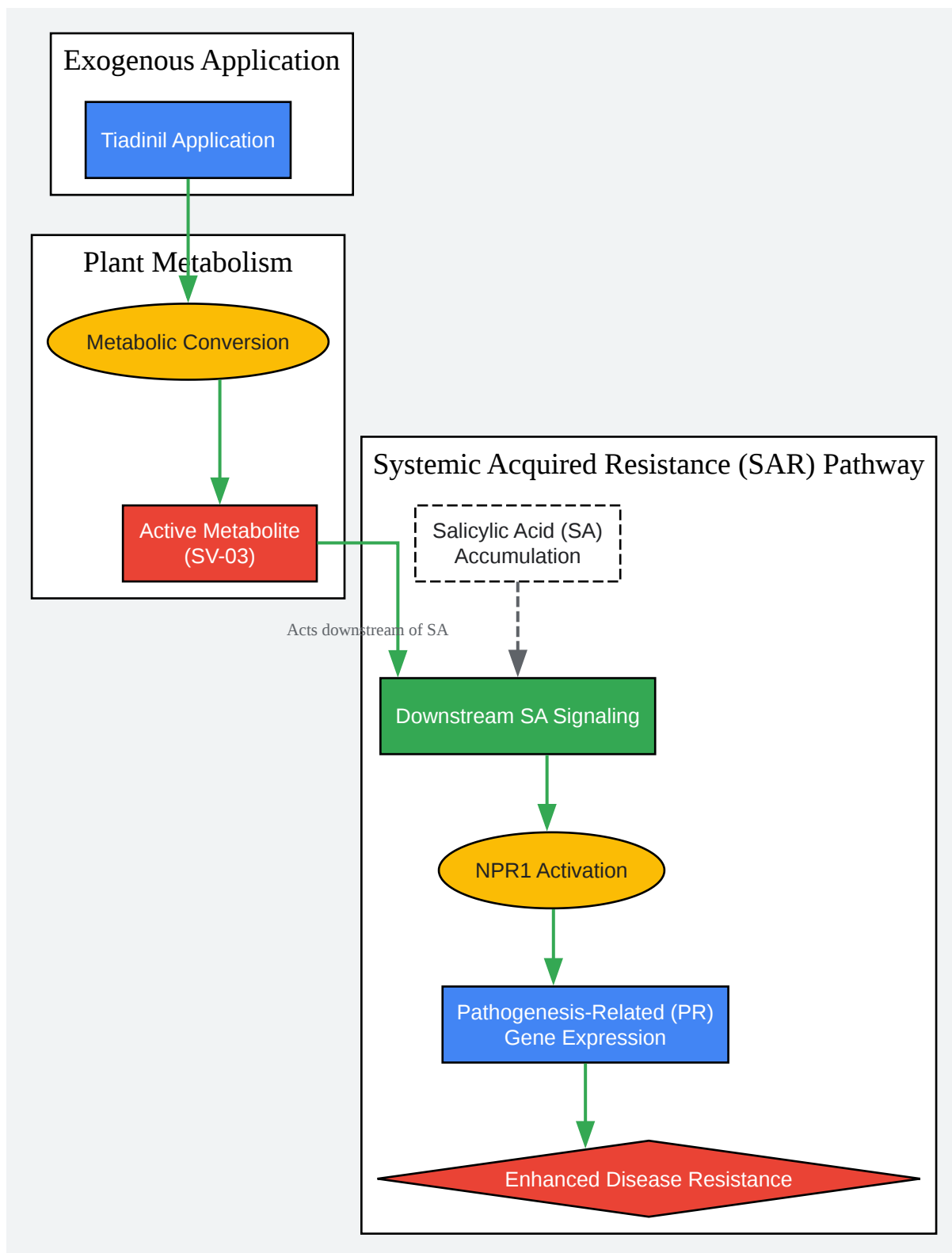
The chemical structure of Tiadinil consists of a 1,2,3-thiadiazole ring linked via a carboxamide group to a 3-chloro-4-methylphenyl moiety.

Caption: Chemical structure of Tiadinil.

Mode of Action and Signaling Pathway

Tiadinil is recognized as a plant activator, functioning by inducing Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting defense response in plants.^{[1][2]} Unlike traditional fungicides, Tiadinil itself possesses poor direct inhibitory activity against pathogens.^[5] Its efficacy lies in its ability to prime the plant's innate immune system.

Upon application, Tiadinil is metabolized within the plant to its active form, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03). This metabolite is responsible for activating the SAR signaling pathway. Notably, SV-03 acts downstream of salicylic acid (SA) accumulation, a key signaling molecule in plant defense. This means that while it triggers the SA-dependent defense responses, it does not necessarily lead to a significant increase in the overall concentration of SA in the plant. This mode of action ultimately leads to the expression of pathogenesis-related (PR) genes, which encode proteins that contribute to enhanced resistance against a wide range of pathogens.



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Caption: Tiadinil's mode of action via the SAR pathway.

Experimental Protocols

Synthesis of Tiadinil

The synthesis of Tiadinil can be achieved through the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 3-chloro-4-methylaniline. The following is a representative protocol based on general synthetic procedures for similar compounds.

Materials:

- 4-methyl-1,2,3-thiadiazole-5-carboxylic acid
- Thionyl chloride (SOCl_2)
- 3-chloro-4-methylaniline
- Triethylamine (Et_3N)
- Dry tetrahydrofuran (THF)
- Ethyl acetate
- Brine solution
- 1N Hydrochloric acid
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane

Procedure:

- Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride:

- A mixture of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and an excess of thionyl chloride is refluxed for 2-3 hours.
- The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
- Amide Formation:
 - Dissolve 3-chloro-4-methylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in dry THF in a round-bottom flask under an inert atmosphere.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1.05 equivalents) in dry THF to the cooled reaction mixture with constant stirring.
 - Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
- Work-up and Purification:
 - The reaction mixture is quenched by the addition of water and extracted three times with ethyl acetate.
 - The combined organic layers are washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
 - The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure Tiadinil.

Quantification of Tiadinil by LC-MS/MS

This protocol describes the determination of Tiadinil residues in agricultural products using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

- Tiadinil analytical standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (LC-MS grade)
- 0.1 M Hydrochloric acid
- Ammonium acetate
- Formic acid
- Alumina (neutral) solid-phase extraction (SPE) cartridges
- Octadecylsilanized silica gel (C18) SPE cartridges

Instrumentation:

- Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
- Homogenizer
- Centrifuge
- Rotary evaporator

Procedure:

- Sample Extraction:
 - Weigh 10 g of the homogenized sample into a centrifuge tube.
 - Add 20 mL of 0.1 M HCl and let it stand for 30 minutes.
 - Add 80 mL of acetonitrile and homogenize for 2-3 minutes.

- Filter the mixture under suction.
- Re-extract the residue with 50 mL of acetonitrile/water (4:1, v/v), homogenize, and filter.
- Combine the filtrates and adjust the final volume to 200 mL with acetonitrile/water (4:1, v/v).
- Clean-up:
 - Take an aliquot of the extract and concentrate it under reduced pressure at 40 °C.
 - The extract is then passed through a C18 SPE cartridge for initial cleanup, followed by an alumina (neutral) SPE cartridge for further purification.
 - Elute the analyte from the alumina cartridge with a suitable solvent mixture, such as ethyl acetate/methanol.
- LC-MS/MS Analysis:
 - Evaporate the eluate to dryness and reconstitute the residue in a suitable injection solvent (e.g., methanol/water).
 - Inject the sample into the LC-MS/MS system.
 - Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
 - Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 40 °C
 - Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Monitor the precursor ion and at least two product ions for quantification and confirmation, respectively.
- Quantification:
 - Prepare a calibration curve using serial dilutions of the Tiadinil analytical standard.
 - Quantify the amount of Tiadinil in the sample by comparing its peak area to the calibration curve.

Bioassay for Fungicide Efficacy against *Magnaporthe oryzae* (Rice Blast)

This protocol describes a detached leaf assay to evaluate the efficacy of Tiadinil in inducing resistance against the rice blast fungus, *Magnaporthe oryzae*.

Materials:

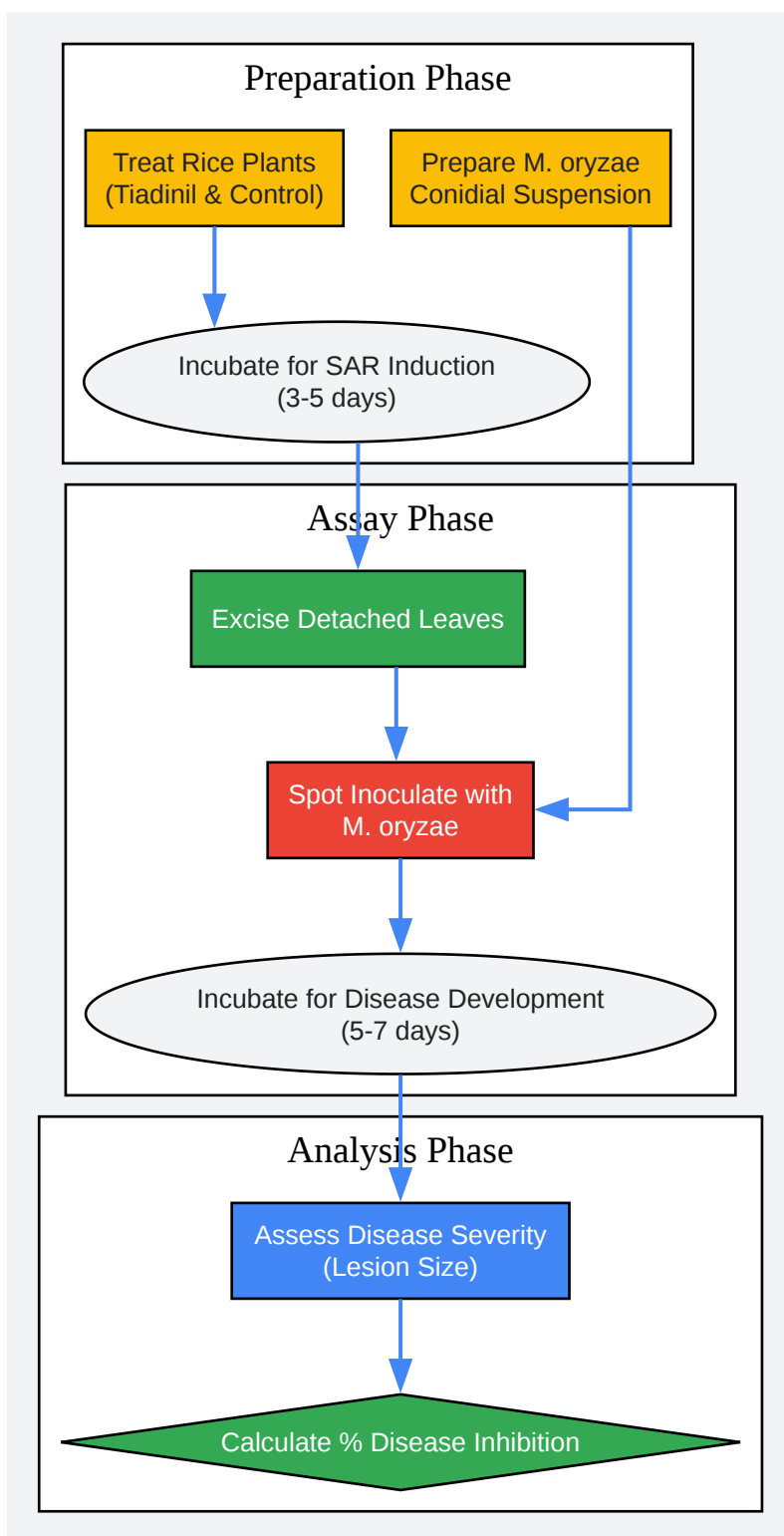
- Rice plants (a susceptible cultivar), 3-4 weeks old
- *Magnaporthe oryzae* culture
- Tiadinil solution at various concentrations
- Control solution (e.g., water with a surfactant)
- Sterile distilled water
- Tween 20 (surfactant)
- Petri dishes
- Filter paper
- Growth chamber

Procedure:

- Plant Treatment:

- Prepare solutions of Tiadinil at the desired test concentrations (e.g., 10, 50, 100, 200 ppm) in water with 0.02% (v/v) Tween 20.
- Spray the rice plants with the Tiadinil solutions until runoff.
- Spray a control group of plants with the control solution.
- Keep the treated plants in a greenhouse for 3-5 days to allow for the induction of systemic resistance.
- Inoculum Preparation:
 - Grow *M. oryzae* on a suitable agar medium (e.g., oatmeal agar) for 10-14 days to induce sporulation.
 - Flood the plates with sterile distilled water containing 0.02% Tween 20 and gently scrape the surface to release the conidia.
 - Filter the suspension through sterile cheesecloth to remove mycelial fragments.
 - Adjust the conidial suspension to a concentration of 1×10^5 conidia/mL using a hemocytometer.
- Detached Leaf Inoculation:
 - Excise healthy, fully expanded leaves from both the Tiadinil-treated and control plants.
 - Place the leaves on moist filter paper in Petri dishes.
 - Place 5 μ L droplets of the *M. oryzae* conidial suspension at marked spots on the adaxial surface of each leaf.
 - Seal the Petri dishes and incubate them in a growth chamber at 25-28 °C with a 12-hour photoperiod.
- Disease Assessment:

- After 5-7 days of incubation, assess the disease severity by measuring the diameter of the lesions that develop at the inoculation sites.
- Calculate the percentage of disease inhibition for each Tiadinil concentration compared to the control.



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Caption: Workflow for the detached leaf bioassay.

Conclusion

Tiadinil represents a significant advancement in fungicide technology, offering a sustainable approach to disease management by activating the plant's own defense mechanisms. Its well-characterized chemical properties and unique mode of action make it a valuable tool for both practical agriculture and fundamental research in plant-pathogen interactions. The experimental protocols provided in this guide offer a framework for the synthesis, analysis, and evaluation of Tiadinil and similar compounds, facilitating further research and development in the field of crop protection.

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